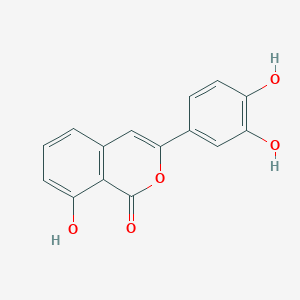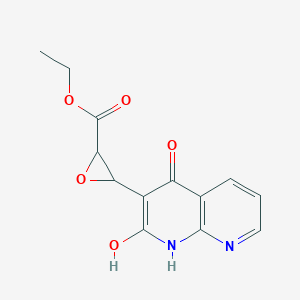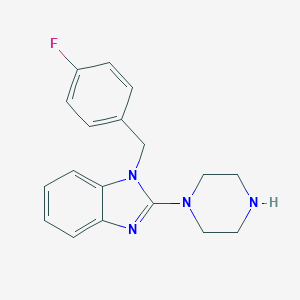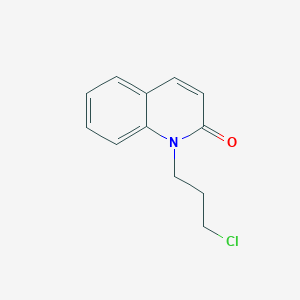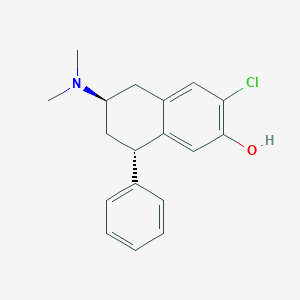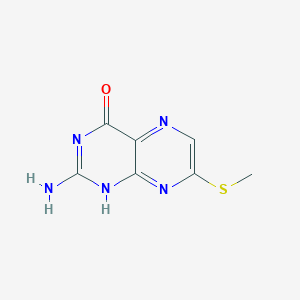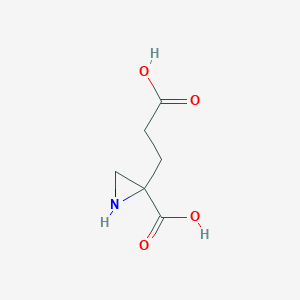![molecular formula C10H18O B115863 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane CAS No. 152562-89-5](/img/structure/B115863.png)
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane is a bicyclic compound that is commonly referred to as tetrahydrocannabinol (THC). THC is the primary psychoactive component of marijuana and is responsible for the euphoric effects associated with its use. THC has been the subject of extensive scientific research due to its potential therapeutic applications.
科学的研究の応用
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has been the subject of extensive scientific research due to its potential therapeutic applications. Research has shown that 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has analgesic, anti-inflammatory, and antiemetic effects. It has also been shown to have potential applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy.
作用機序
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes. 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane binds to cannabinoid receptors in the brain and nervous system, which leads to the release of neurotransmitters such as dopamine and serotonin. This results in the euphoric effects associated with its use.
生化学的および生理学的効果
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has a wide range of biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and antiemetic effects. It has also been shown to have potential applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy. 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane has been shown to affect memory, attention, and cognitive function.
実験室実験の利点と制限
One of the advantages of using 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane in lab experiments is its psychoactive effects, which can complicate the interpretation of results.
将来の方向性
There are many future directions for 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane research. One area of research is the development of new synthetic cannabinoids that have similar therapeutic effects to 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane but with fewer psychoactive effects. Another area of research is the investigation of the potential role of the endocannabinoid system in the development of various diseases, such as cancer and Alzheimer's disease. Additionally, there is a need for further research into the long-term effects of 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane use on cognitive function and mental health.
Conclusion
In conclusion, 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane is a bicyclic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. It has analgesic, anti-inflammatory, and antiemetic effects and has potential applications in the treatment of neurological disorders such as multiple sclerosis and epilepsy. 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes. There are many future directions for 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane research, including the development of new synthetic cannabinoids and the investigation of the potential role of the endocannabinoid system in the development of various diseases.
合成法
The synthesis of 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane involves the extraction of the compound from the marijuana plant. The plant material is typically dried and ground into a fine powder. The powder is then mixed with a solvent, such as ethanol or hexane, and heated to extract the 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane. The resulting solution is then filtered and concentrated to yield a pure form of 4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane.
特性
CAS番号 |
152562-89-5 |
|---|---|
製品名 |
4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
4-methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H18O/c1-8(2)10-5-4-9(3,6-10)7-11-10/h8H,4-7H2,1-3H3 |
InChIキー |
GUNQMDRPDFBMSV-UHFFFAOYSA-N |
SMILES |
CC(C)C12CCC(C1)(CO2)C |
正規SMILES |
CC(C)C12CCC(C1)(CO2)C |
同義語 |
2-Oxabicyclo[2.2.1]heptane,4-methyl-1-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
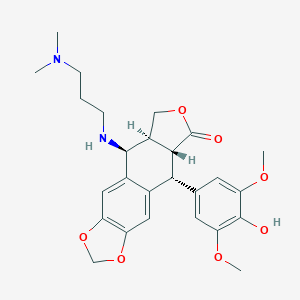
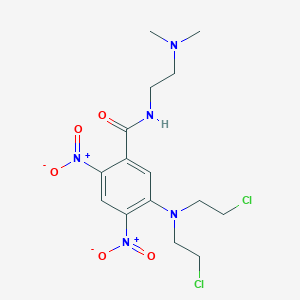
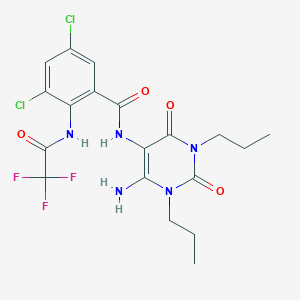
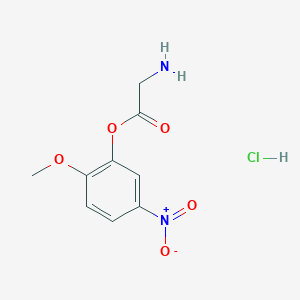
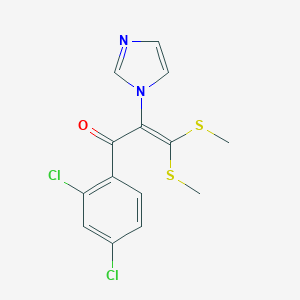
![8-Methylimidazo[1,5-a]pyridine](/img/structure/B115793.png)
